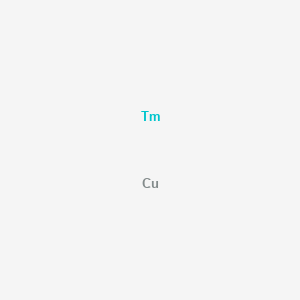
Copper;thulium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;thulium is a compound that combines copper and thulium, a rare-earth element. Thulium, represented by the symbol “Tm” and atomic number 69, is part of the lanthanide series. It is known for its unique properties and specialized applications in various fields, including electronics and medicine . Copper, on the other hand, is a well-known transition metal with extensive applications in electrical, thermal, and industrial domains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper;thulium compounds can be synthesized through various methods. One notable method involves the sol-gel process, where copper (II) nitrate, iron (III) nitrate, and thulium (III) nitrate are used along with starch as a capping and reducing agent . This method is eco-friendly and does not require external surfactants.
Industrial Production Methods: Industrial production of this compound compounds often involves high-temperature reduction processes. For instance, thulium can be reduced from its oxide form using lanthanum metal or calcium metal . Copper is typically introduced in the form of copper salts, which react with thulium under controlled conditions to form the desired compound.
Chemical Reactions Analysis
Types of Reactions: Copper;thulium compounds undergo various types of reactions, including:
Oxidation: Thulium reacts with oxygen to form thulium (III) oxide.
Reduction: Thulium can be reduced from its oxide form using reducing agents like calcium.
Substitution: Copper can participate in substitution reactions, forming various coordination complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium or lanthanum metal.
Substitution: Halogens like chlorine, bromine, and iodine.
Major Products:
Oxidation: Thulium (III) oxide.
Reduction: Metallic thulium.
Substitution: Copper halides and thulium halides.
Scientific Research Applications
Copper;thulium compounds have several scientific research applications:
Chemistry: Used in the synthesis of advanced materials and catalysts.
Biology: Investigated for their potential antimicrobial properties.
Medicine: Thulium is used in portable X-ray devices and solid-state lasers.
Industry: this compound compounds are used in the production of specialized alloys and magnetic materials.
Mechanism of Action
The mechanism of action of copper;thulium compounds involves their ability to participate in redox reactions. Copper ions can act as electron donors or acceptors, facilitating various biochemical processes . Thulium, in its +3 oxidation state, forms stable complexes that can interact with biological molecules, influencing cellular functions
Properties
CAS No. |
12019-25-9 |
|---|---|
Molecular Formula |
CuTm |
Molecular Weight |
232.48 g/mol |
IUPAC Name |
copper;thulium |
InChI |
InChI=1S/Cu.Tm |
InChI Key |
GBRWJQARORAXLY-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)
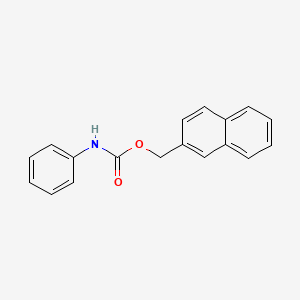
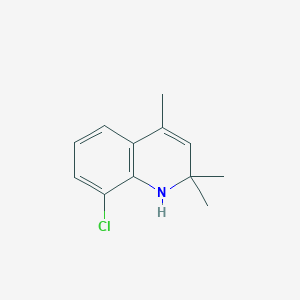
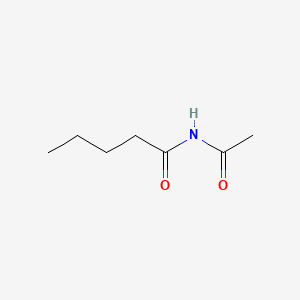

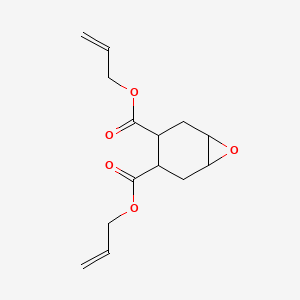
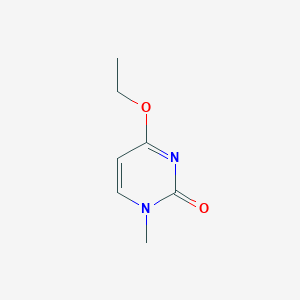

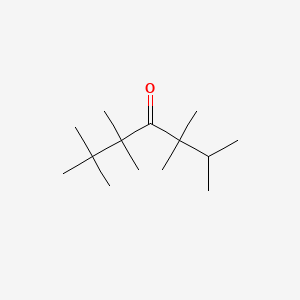

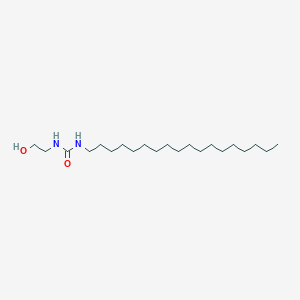
![2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline]](/img/structure/B14732827.png)

![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)
